

Spectroscopic Analysis of Ethyl 4-Methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-methoxybenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 4-methoxybenzoate** (CAS No. 94-30-4), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Data Summary

The following tables summarize the key spectroscopic data for **ethyl 4-methoxybenzoate**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 4-methoxybenzoate** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.01	d	2H	Aromatic protons (ortho to -COOEt)
6.92	d	2H	Aromatic protons (ortho to -OCH ₃)
4.36	q	2H	-OCH ₂ CH ₃
3.85	s	3H	-OCH ₃
1.39	t	3H	-OCH ₂ CH ₃

Source: Data synthesized from multiple chemical database entries.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 4-methoxybenzoate** (CDCl₃)

Chemical Shift (δ) ppm	Assignment
166.4	C=O (Ester)
163.3	Aromatic C-OCH ₃
131.5	Aromatic CH (ortho to -COOEt)
122.7	Aromatic C-COOEt
113.6	Aromatic CH (ortho to -OCH ₃)
60.7	-OCH ₂ CH ₃
55.4	-OCH ₃
14.3	-OCH ₂ CH ₃

Source: Data synthesized from multiple chemical database entries.[3][4]

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for **Ethyl 4-methoxybenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1725	Strong	C=O stretch (aromatic ester)[5]
~1600-1585	Medium-Strong	C=C stretch (aromatic ring)[6]
~1500-1400	Medium-Strong	C=C stretch (aromatic ring)[6]
~1280	Strong	Asymmetric C-O-C stretch (ester)[5]
~1100	Strong	Symmetric O-C-C stretch (ester)[5]
3100-3000	Medium	=C-H stretch (aromatic)[6]

Note: The "Rule of Three" for esters highlights the characteristic strong peaks around 1700, 1200, and 1100 cm⁻¹. [5][7]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data for **Ethyl 4-methoxybenzoate**

m/z	Relative Abundance	Assignment
180	Moderate	[M] ⁺ (Molecular ion)[8][9]
152	Moderate	[M - C ₂ H ₄] ⁺
135	High	[M - OC ₂ H ₅] ⁺ (Base Peak)[8][9]
107	Low	[M - COOC ₂ H ₅] ⁺
92	Low	[C ₆ H ₄ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺ [9]

Source: Data compiled from the NIST Mass Spectrometry Data Center and other chemical databases. [8][9][10][11] The molecular weight of **ethyl 4-methoxybenzoate** is 180.20 g/mol . [10][11][12]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- **Sample Weighing:** For ^1H NMR, accurately weigh 5-25 mg of **ethyl 4-methoxybenzoate**. For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.[\[4\]](#)[\[13\]](#)
- **Solvent Selection:** Use approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl_3) is a common choice for nonpolar organic compounds like **ethyl 4-methoxybenzoate**.[\[4\]](#)[\[13\]](#)
- **Dissolution:** Ensure the sample is completely dissolved in the solvent. Gentle vortexing or sonication can be used to aid dissolution.[\[4\]](#)[\[13\]](#)
- **Transfer:** Carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[\[13\]](#)

Data Acquisition:

- **Spectrometer Setup:** The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[\[2\]](#)[\[14\]](#)
- **Locking and Shimming:** The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.[\[13\]](#)
- **Acquisition Parameters:** For a standard ^1H NMR spectrum, a single-pulse experiment is typically used. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.[\[4\]](#)

IR Spectroscopy

Sample Preparation: For liquid samples like **ethyl 4-methoxybenzoate**, the spectrum can be obtained directly as a neat liquid. This is often done by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.^[15]

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Background Scan: A background spectrum of the empty sample holder (or the KBr/NaCl plates) is recorded.
- Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} . The instrument software automatically subtracts the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

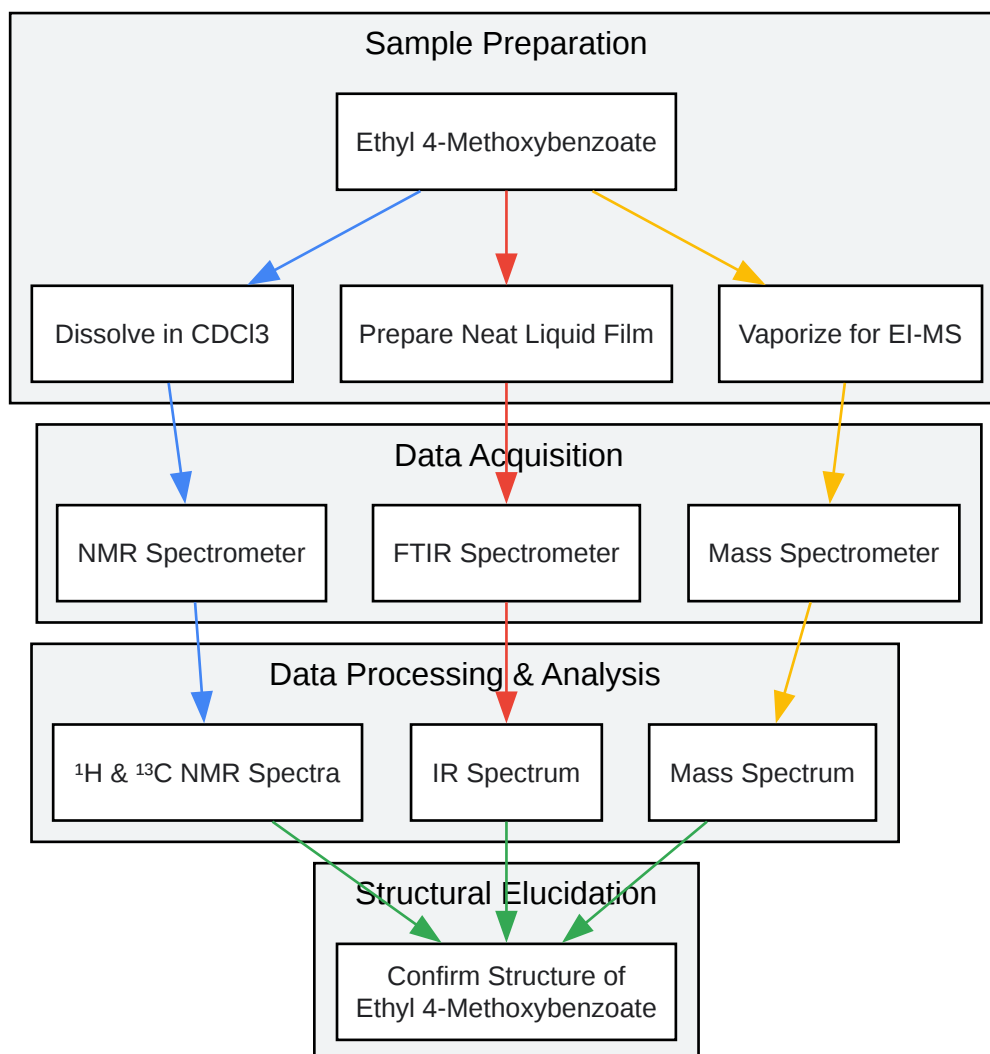
- Introduction: For a volatile liquid like **ethyl 4-methoxybenzoate**, the sample can be introduced into the ion source via a heated reservoir or direct injection into a gas chromatograph (GC) coupled to the mass spectrometer.^{[16][17]}
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($[M]^+$).^{[16][17][18]}

Mass Analysis and Detection:

- Fragmentation: The molecular ion, being unstable, often fragments into smaller, positively charged ions and neutral radicals.^{[16][17]}
- Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).^{[17][18]}
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.^{[16][17]}

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **ethyl 4-methoxybenzoate**.



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Caption: Logical workflow for the spectroscopic analysis of **ethyl 4-methoxybenzoate**.

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